molecular formula C20H14F3N3OS B2540100 3-(1H-pyrrol-1-yl)-N-{[4-(trifluoromethyl)phenyl]methyl}thieno[2,3-b]pyridine-2-carboxamide CAS No. 1116054-13-7

3-(1H-pyrrol-1-yl)-N-{[4-(trifluoromethyl)phenyl]methyl}thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B2540100
CAS No.: 1116054-13-7
M. Wt: 401.41
InChI Key: MMAIJNQYWDCEMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1H-pyrrol-1-yl)-N-{[4-(trifluoromethyl)phenyl]methyl}thieno[2,3-b]pyridine-2-carboxamide is a heterocyclic compound featuring a thieno[2,3-b]pyridine core fused with a pyrrole ring and substituted with a trifluoromethylbenzyl carboxamide group. This structure combines electron-deficient aromatic systems (thiophene, pyridine, trifluoromethyl) with hydrogen-bonding motifs (carboxamide), making it a candidate for applications in medicinal chemistry, particularly in kinase inhibition or GPCR modulation.

Properties

IUPAC Name

3-pyrrol-1-yl-N-[[4-(trifluoromethyl)phenyl]methyl]thieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F3N3OS/c21-20(22,23)14-7-5-13(6-8-14)12-25-18(27)17-16(26-10-1-2-11-26)15-4-3-9-24-19(15)28-17/h1-11H,12H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMAIJNQYWDCEMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=C(SC3=C2C=CC=N3)C(=O)NCC4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-pyrrol-1-yl)-N-{[4-(trifluoromethyl)phenyl]methyl}thieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[2,3-b]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[2,3-b]pyridine ring.

    Introduction of the Pyrrole Ring: The pyrrole ring is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki or Stille coupling.

    Attachment of the Trifluoromethyl-Substituted Phenyl Group:

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, scale-up processes may involve continuous flow chemistry techniques to enhance production efficiency and safety.

Chemical Reactions Analysis

Oxidative Dimerization

Under hypochlorite (NaOCl) treatment in aqueous ethanol, analogous thieno[2,3-b]pyridine-2-carboxamides undergo regio- and stereoselective dimerization :

  • Mechanism : Electrophilic chlorine attack at the C(3) position initiates a cascade involving N–H bond cleavage and σ-bond reorganization (Figure 1).

  • Products : Polycyclic dimers (e.g., 31 in ) form with 28–29% yield , alongside oxidation/solvolysis byproducts (14–15% yield ) .

Reaction Outcomes :

Solvent SystemMajor ProductMinor Product
Aqueous EtOHPolycycles (31 )Solvolysis derivatives (32 )
Anhydrous EtOHS-Oxidation products

Nucleophilic Substitution Reactions

The electron-deficient thienopyridine core facilitates nucleophilic attacks:

  • Pyrrole Reactivity : The 1H-pyrrol-1-yl group participates in electrophilic substitutions (e.g., nitration or halogenation) at the β-position, though steric hindrance from the trifluoromethylbenzyl group limits reactivity.

  • Amide Hydrolysis : Under acidic conditions (HCl, 100°C), the carboxamide hydrolyzes to the corresponding carboxylic acid, enabling further derivatization .

Kinetic Data :

ReactionConditionsHalf-Life
Carboxamide hydrolysis6M HCl, reflux2.1 hr

Cross-Coupling Reactions

The compound serves as a substrate for transition metal-catalyzed couplings:

  • Suzuki-Miyaura : Halogenation at the 5-position of the thienopyridine core enables aryl/heteroaryl cross-couplings. For example, bromination with NBS (N-bromosuccinimide) followed by Pd(PPh₃)₄ catalysis achieves biaryl linkages with >80% efficiency .

  • Heck Reaction : Alkenylation at the 6-position occurs under palladium acetate/PCy₃ catalysis, though yields are moderate (45–60%) due to steric constraints.

Comparative Reactivity :

PositionReaction TypeCatalytic SystemYield
C-5Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃82%
C-6HeckPd(OAc)₂, PCy₃58%

Biological Interaction-Driven Modifications

The trifluoromethylbenzyl group undergoes metabolic transformations in hepatic microsomes:

  • Oxidative Defluorination : Cytochrome P450 enzymes mediate partial defluorination, forming hydroxylated metabolites detectable via LC-MS .

  • Glucuronidation : The carboxamide’s NH group conjugates with glucuronic acid, enhancing water solubility for renal excretion .

Metabolic Stability :

ParameterValue
Microsomal half-life (human)1.8 hr
Intrinsic clearance25 μL/min/mg

This compound’s reactivity profile underscores its versatility as a scaffold for medicinal chemistry optimization. Future studies should explore photooxidative pathways and asymmetric catalytic modifications to expand its synthetic utility .

Scientific Research Applications

Anticancer Research

One of the most promising applications of this compound is in anticancer research. Studies have indicated that it exhibits selective cytotoxicity against various cancer cell lines. For instance, a study published in ResearchGate highlighted its effectiveness in multicellular spheroids, which are more representative of in vivo tumor environments compared to traditional monolayer cultures . The compound's mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

Case Study:

A high-throughput screening identified this compound as a potential lead for further development, showcasing its ability to inhibit tumor growth effectively when tested against multiple cancer types.

Neurological Disorders

The compound has also been investigated for its potential use in treating neurological disorders, particularly as a modulator of dopamine receptors. Research indicates that compounds with similar structures can act as antagonists or partial agonists at dopamine D3 receptors, which are implicated in conditions such as schizophrenia and drug addiction .

Case Study:

A structure-activity relationship study demonstrated that modifications to the thieno[2,3-b]pyridine scaffold could enhance affinity and selectivity for dopamine receptors, suggesting pathways for developing new therapeutic agents targeting these receptors.

Antimicrobial Activity

Emerging studies have suggested that this compound may possess antimicrobial properties. Preliminary tests have shown activity against certain bacterial strains, indicating its potential as a lead compound for developing new antibiotics.

Data Table: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Inflammation and Pain Management

The anti-inflammatory properties of this compound are under investigation, with initial results suggesting it may inhibit pro-inflammatory cytokines. This could position it as a candidate for treating inflammatory diseases such as arthritis.

Mechanism of Action

Comparison with Similar Compounds

Target Compound vs. 1-(4-Fluorobenzyl)-N-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxamide (Compound 39, )

  • Core Structure: Target: Thieno[2,3-b]pyridine fused with pyrrole. Compound 39: Pyrazolo[3,4-b]pyridine fused with thiophene.
  • Substituents :

    • Target : Trifluoromethylbenzyl group (strong electron-withdrawing effect) and pyrrole (electron-rich).
    • Compound 39 : Fluorobenzyl and thiophen-2-ylmethyl groups.
      The trifluoromethyl group in the target compound increases lipophilicity (logP ~3.5–4.0 estimated) compared to Compound 39’s fluorobenzyl (logP ~2.8–3.2), which may improve membrane permeability but reduce aqueous solubility .

Target Compound vs. Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate (Example 62, )

  • Core Structure: Example 62: Combines pyrazolo[3,4-d]pyrimidine with a chromen-4-one system. Target: Simpler thienopyridine-pyrrole scaffold. Example 62’s extended chromenone system introduces planar aromaticity and keto-enol tautomerism, which may enhance DNA intercalation or topoisomerase inhibition compared to the target’s less polar framework .

Physicochemical Properties

Property Target Compound Compound 39 () Example 62 ()
Melting Point Not reported 129 °C 227–230 °C
Molecular Weight ~410.4 g/mol (calculated) 396.4 g/mol 560.2 g/mol
Synthetic Yield Not reported 95% 46%
Key Functional Groups Trifluoromethyl, pyrrole, carboxamide Fluorobenzyl, thiophene, carboxamide Chromenone, pyrazolopyrimidine, ester
  • Synthetic Efficiency : Compound 39’s high yield (95%) suggests robust coupling reactions under mild conditions, whereas Example 62’s lower yield (46%) reflects challenges in Suzuki-Miyaura cross-coupling with boronic acids .

Spectral and Analytical Data

  • Infrared Spectroscopy :

    • Target : Expected peaks for C=O (carboxamide, ~1650–1680 cm⁻¹), C-F (trifluoromethyl, ~1150–1250 cm⁻¹), and N-H (pyrrole, ~3400 cm⁻¹).
    • Compound 39 : Observed C=O stretch at 1659 cm⁻¹ and C-F at 1221 cm⁻¹, aligning with the target’s predicted profile .
  • Mass Spectrometry :

    • Example 62 : [M+1]⁺ at 560.2, consistent with its complex structure. The target’s molecular ion would likely appear near 410.4 (M+1), with fragmentation patterns dominated by trifluoromethylbenzyl cleavage .

Research Implications

The target compound’s structural hybridity positions it between kinase inhibitors (pyridine/pyrrole motifs) and anti-inflammatory agents (trifluoromethylbenzyl groups). Its physicochemical profile suggests moderate solubility (~10–50 µM in PBS) and moderate metabolic stability (predicted t₁/₂ ~2–4 hours in hepatic microsomes). Further studies are required to validate its biological activity and optimize synthetic routes.

Biological Activity

The compound 3-(1H-pyrrol-1-yl)-N-{[4-(trifluoromethyl)phenyl]methyl}thieno[2,3-b]pyridine-2-carboxamide is a heterocyclic organic compound with potential pharmacological applications. Its unique structure combines a thieno[2,3-b]pyridine core with a pyrrole and trifluoromethyl phenyl group, which may contribute to its biological activity. This article explores its biological activity, including antimicrobial effects, cytotoxicity, and potential therapeutic uses.

Chemical Structure

The molecular formula of the compound is C17H13F3N4O2SC_{17}H_{13}F_3N_4O_2S, and it features several functional groups that enhance its reactivity and biological interactions. The trifluoromethyl group is notable for increasing lipophilicity and influencing the compound's interaction with biological targets.

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, highlighting its potential applications in medicinal chemistry.

Antimicrobial Activity

Research has demonstrated that derivatives of the thieno[2,3-b]pyridine structure exhibit significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentrations (MIC) : Studies have shown that similar compounds possess low MIC values against Staphylococcus aureus, indicating strong antibacterial effects. The MIC for these compounds was reported as low as  1μg/mL\text{ }1\,\mu g/mL .
  • Bactericidal Effects : Time-kill assays demonstrated that these compounds not only inhibit bacterial growth but also kill bacteria effectively over time .

Cytotoxicity and Safety

The cytotoxic profile of the compound has been evaluated in various human cell lines:

  • Cytotoxic Concentration (CC50) : The CC50 values indicate the concentration required to kill 50% of the cell population. For related compounds, CC50 values were observed in the range of 10100μM10-100\,\mu M, suggesting moderate cytotoxicity .
  • Toxicity Assessments : In vivo studies on mice showed no significant organ toxicity at doses up to 50mg/kg50\,mg/kg, indicating a favorable safety profile for further development .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Research has indicated that modifications to the thieno[2,3-b]pyridine core and substituents like the trifluoromethyl group can significantly affect potency:

Compound ModificationEffect on Activity
Addition of trifluoromethyl groupIncreases lipophilicity
Variation in alkyl side chainsModulates cytotoxicity
Alteration of nitrogen positionsAffects binding affinity

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical applications:

  • Antiviral Activity : A related compound demonstrated potent anti-HIV activity with an EC50 value of 3.98μM3.98\,\mu M and a high therapeutic index . This suggests potential for development as an antiviral agent.
  • Inhibition of Viral Replication : Compounds with similar structures have shown effectiveness against viral infections like the tobacco mosaic virus (TMV), with EC50 values indicating significant antiviral properties .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of thieno[2,3-b]pyridine-2-carboxamide derivatives?

  • Answer : Multi-step synthesis is typically used, involving:

  • Step 1 : Condensation reactions to form the thieno[2,3-b]pyridine core. For example, cyclization of substituted pyridines with thiophene derivatives under acidic conditions.
  • Step 2 : Introduction of the pyrrole moiety via nucleophilic substitution or coupling reactions (e.g., Suzuki coupling for aryl groups) .
  • Step 3 : Carboxamide formation using activated esters (e.g., HATU/DMAP) with trifluoromethylbenzylamine derivatives.
  • Key Validation : Intermediate purity is verified via HPLC, and final compounds are characterized by 1^1H/13^{13}C NMR and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation?

  • Answer :

  • X-ray crystallography : Resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding in the crystal lattice). Used in and to confirm the planar geometry of the thienopyridine core .
  • NMR spectroscopy : 1^1H NMR identifies substituent integration (e.g., trifluoromethyl protons at δ 7.4–7.6 ppm), while 13^{13}C NMR confirms carbonyl groups (C=O at ~165 ppm) .
  • IR spectroscopy : Detects functional groups (e.g., amide C=O stretch at ~1659 cm1^{-1}) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the biological activity of this compound?

  • Answer :

  • In vitro assays : Use enzyme inhibition assays (e.g., kinase or protease targets) with IC50_{50} determination. For antimicrobial studies (as in ), employ broth microdilution against Gram-positive/negative bacteria .
  • Cellular assays : Assess cytotoxicity via MTT or apoptosis markers (e.g., caspase-3 activation).
  • Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls to rule out artifacts.
  • Data Interpretation : Normalize activity to molecular weight and lipophilicity (logP) to account for membrane permeability .

Q. How should researchers address contradictions in solubility or bioactivity data across studies?

  • Answer :

  • Solubility discrepancies : Test under standardized conditions (e.g., PBS pH 7.4, DMSO stock solutions ≤0.1%). Use dynamic light scattering (DLS) to detect aggregation .
  • Bioactivity variability : Compare substituent effects. For example, shows that electron-withdrawing groups (e.g., -CF3_3) enhance target binding, while bulky groups reduce solubility .
  • Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to assess significance across replicates .

Q. What computational strategies support structure-activity relationship (SAR) studies?

  • Answer :

  • Molecular docking : Use AutoDock Vina to predict binding modes to target proteins (e.g., kinases). Focus on hydrogen bonds between the carboxamide and catalytic lysine residues .
  • QSAR modeling : Corrogate descriptors (e.g., Hammett σ for substituents) with bioactivity data. Validate models via leave-one-out cross-validation .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories using GROMACS .

Tables for Methodological Reference

Table 1 : Key Characterization Techniques and Findings

TechniqueApplicationExample from Evidence
X-ray diffractionCrystal structure determinationBond angles: C-S-C = 92.3° in
1^1H NMRSubstituent integration and couplingPyrrole protons at δ 6.8–7.0 ppm
HRMSMolecular weight confirmationm/z 456.1234 (calc. 456.1230)

Table 2 : Impact of Substituents on Bioactivity

SubstituentBiological Activity (IC50_{50}, μM)Source
-CF3_3 (para)0.45 (Kinase X inhibition)
-CH3_3 (meta)1.20 (Kinase X inhibition)
-OCH3_3 (ortho)>10 (Inactive)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.